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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of nickel-

yttrium (Ni-Y) based gas sensors, with a focus on yttrium-doped nickel oxide (Y-NiO) and nickel

oxide-yttria-stabilized zirconia (NiO-YSZ) composite materials. The following sections detail the

synthesis of sensing materials, fabrication of sensor devices, experimental protocols for gas

sensing measurements, and the underlying sensing mechanisms.

Introduction to Ni-Y Based Gas Sensors
Nickel oxide (NiO), a p-type semiconductor, is a promising material for gas sensing applications

due to its chemical stability, catalytic properties, and high sensitivity to various toxic and

flammable gases.[1][2] The introduction of yttrium (Y), either as a dopant in the NiO lattice or as

a component in a composite material like Yttria-Stabilized Zirconia (YSZ), can significantly

enhance the sensing performance. Yttrium can improve the thermal stability, ionic conductivity,

and create more active sites for gas adsorption, leading to higher sensitivity and selectivity.[3]

[4] These sensors are particularly relevant for monitoring environmental pollutants and for

safety applications in industrial settings.

Synthesis of Ni-Y Based Sensing Materials
Two primary approaches for creating Ni-Y based sensing materials are detailed below: the

hydrothermal synthesis of yttrium-doped NiO nanoparticles and the sol-gel synthesis of NiO-

YSZ composites.
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Protocol 1: Hydrothermal Synthesis of Yttrium-Doped
NiO Nanoparticles
This protocol describes a general method for synthesizing Y-doped NiO nanoparticles, a

process adapted from established hydrothermal methods for pure and other doped NiO

nanostructures.[5][6]

Materials:

Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

Polyvinylpyrrolidone (PVP)

Ethanol

Deionized (DI) water

Ammonia solution (NH₃·H₂O)

Ethylene glycol (EG)

Equipment:

Teflon-lined stainless-steel autoclave

Magnetic stirrer

Centrifuge

Oven

Procedure:

Precursor Solution Preparation:
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Dissolve a specific molar ratio of NiCl₂·6H₂O and Y(NO₃)₃·6H₂O in a mixture of DI water

and ethanol.

Add PVP and ethylene glycol to the solution while stirring continuously.

pH Adjustment: Adjust the pH of the solution to approximately 10 by adding ammonia

solution dropwise.[5]

Hydrothermal Treatment:

Transfer the final solution into a Teflon-lined stainless-steel autoclave.

Seal the autoclave and heat it to 180°C for 12-24 hours.

Product Collection and Purification:

Allow the autoclave to cool down to room temperature naturally.

Collect the precipitate by centrifugation.

Wash the product repeatedly with DI water and ethanol to remove any unreacted

precursors and organic residues.

Drying and Calcination:

Dry the washed powder in an oven at 80°C for 12 hours.

Calcine the dried powder at a specified temperature (e.g., 400-600°C) in air for several

hours to obtain the final Y-doped NiO nanoparticles.

Protocol 2: Sol-Gel Synthesis of NiO-YSZ Composite
This protocol outlines the synthesis of a NiO-YSZ composite material using the sol-gel method,

which allows for homogenous mixing of the components at a molecular level.[7][8]

Materials:

Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
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Zirconium (IV) propoxide

Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

Isopropanol

Nitric acid (HNO₃)

Gelatin or other gelling agent

Equipment:

Magnetic stirrer with hotplate

Beakers and flasks

Drying oven

Furnace for calcination

Procedure:

YSZ Sol Preparation:

Dissolve zirconium (IV) propoxide and yttrium (III) nitrate hexahydrate in isopropanol.

Add a small amount of nitric acid as a catalyst and stir until a clear sol is formed.

NiO Precursor Solution: In a separate beaker, dissolve nickel (II) nitrate hexahydrate in

deionized water to create a clear solution.[9]

Mixing and Gelation:

Slowly add the NiO precursor solution to the YSZ sol under vigorous stirring.

Add a gelling agent like gelatin and continue stirring while heating at a controlled

temperature (e.g., 80°C) until a viscous gel is formed.[9]

Drying and Calcination:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.mdpi.com/2304-6740/11/2/83
https://www.mdpi.com/2304-6740/11/2/83
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the gel in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.

Calcine the dried gel at a high temperature (e.g., 500-900°C) to obtain the NiO-YSZ

composite powder.[8]

Sensor Fabrication and Characterization
The synthesized Ni-Y based powders are then used to fabricate gas sensor devices.

Protocol 3: Fabrication of a Thick Film Chemiresistive
Sensor
Materials:

Synthesized Ni-Y based powder

Organic binder (e.g., terpineol)

Alumina (Al₂O₃) substrate with pre-printed electrodes (e.g., Pt or Au)

Screen printer or drop-coater

Equipment:

Mortar and pestle

Screen printing setup

Drying oven

Furnace for sintering

Procedure:

Paste Formulation: Mix the synthesized Ni-Y based powder with an organic binder to form a

homogenous paste.
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Film Deposition: Deposit the paste onto the alumina substrate covering the interdigitated

electrodes using screen printing or drop-coating.[10]

Drying and Sintering:

Dry the coated substrate at a low temperature (e.g., 60-100°C) to evaporate the organic

solvent.[10]

Sinter the film at a higher temperature (e.g., 400-600°C) to remove the binder and ensure

good adhesion of the sensing film to the substrate and electrodes.[10]

Contact Wiring: Attach platinum wires to the electrode pads for electrical measurements.

Experimental Protocols for Gas Sensing
Measurements
Protocol 4: Static Gas Sensing Measurement
Equipment:

Gas testing chamber with an inlet and outlet

Mass flow controllers (MFCs) for precise gas mixing

Source measure unit (SMU) or a digital multimeter

Heating element with a temperature controller

Data acquisition system (e.g., computer with appropriate software)

Procedure:

Sensor Placement and Stabilization: Place the fabricated sensor inside the gas testing

chamber and heat it to the desired operating temperature. Allow the sensor's resistance to

stabilize in a reference gas (usually dry air).

Gas Exposure: Introduce a specific concentration of the target gas into the chamber using

the MFCs.
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Data Recording: Continuously monitor and record the change in the sensor's electrical

resistance until it reaches a stable value.

Purging: Purge the chamber with the reference gas to allow the sensor's resistance to return

to its baseline.

Repeatability: Repeat the exposure and purging cycles to check for the repeatability of the

sensor's response.

Selectivity Testing: Perform the same procedure with different interfering gases to evaluate

the sensor's selectivity.

Data Presentation: Performance of Ni-Y Based Gas
Sensors
The performance of gas sensors is evaluated based on several key parameters. The following

tables summarize the reported performance of NiO-based sensors, including those with

yttrium-containing components, for the detection of various gases.
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Sensor
Material

Target
Gas

Concentr
ation
(ppm)

Operating
Temp.
(°C)

Respons
e (S)

Respons
e/Recove
ry Time
(s)

Referenc
e

NiO-YSZ NO₂ - High
Improved

response

Improved

recovery
[3]

NiO-SE on

YSZ
NO 10-100 310

Linear

response
- [11]

NiO-SE on

YSZ
NO₂ 1.5-10 390

Linear

response
- [11]

Y-doped

NiFe₂O₄
TMA - -

Good

selectivity
Rapid [12]

Co-doped

NiO
NO₂ 0.5-10 250 206-722% - [13]

Ni-doped

ZnO
H₂S 5 250 68.9 75/54 [14][15]

Note: "S" (Response) is defined as (R_g - R_a) / R_a for oxidizing gases and (R_a - R_g) /

R_g for reducing gases, where R_a is the resistance in air and R_g is the resistance in the

target gas.

Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the fabrication and testing of Ni-Y

based gas sensors.
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Click to download full resolution via product page

Caption: General experimental workflow for Ni-Y based gas sensor development.

Gas Sensing Mechanism
The sensing mechanism of p-type NiO-based sensors involves the modulation of the hole

concentration at the surface of the material upon interaction with target gases.
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Caption: Gas sensing mechanism of a p-type NiO semiconductor sensor.

In the presence of air, oxygen molecules adsorb on the NiO surface and capture electrons from

the valence band, creating holes and forming a highly conductive hole accumulation layer.

When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the

trapped electrons back to the valence band. This electron-hole recombination reduces the hole

concentration, thereby increasing the sensor's resistance. For oxidizing gases, the opposite

effect is observed. The addition of yttrium can enhance this process by creating more surface

defects and active sites for oxygen adsorption.[4] In NiO-YSZ systems, the interface between

the NiO sensing electrode and the YSZ electrolyte provides a triple-phase boundary where

electrochemical reactions with the target gas occur, contributing to the sensor signal.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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